molecular formula C14H12N2O4 B3826582 4-methoxy-N-(4-nitrophenyl)benzamide CAS No. 7464-52-0

4-methoxy-N-(4-nitrophenyl)benzamide

Cat. No.: B3826582
CAS No.: 7464-52-0
M. Wt: 272.26 g/mol
InChI Key: ILPFMFNLPIBAJF-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the para position of the benzoyl ring and a nitro group (-NO₂) at the para position of the aniline ring. This compound belongs to a broader class of N-arylbenzamides, which are widely studied for their structural diversity, physicochemical properties, and applications in pharmaceuticals (e.g., histone deacetylase inhibitors) and materials science (e.g., nonlinear optical materials) . Its synthesis typically involves coupling 4-methoxybenzoyl chloride with 4-nitroaniline in polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) .

Properties

IUPAC Name

4-methoxy-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-13-8-2-10(3-9-13)14(17)15-11-4-6-12(7-5-11)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPFMFNLPIBAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323461
Record name 4-methoxy-N-(4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-52-0
Record name NSC404056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-N-(4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-methoxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-methoxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methoxy-N-(4-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the properties of benzamide derivatives. Below is a comparative analysis with key analogs:

Compound Name Substituents Melting Point (°C) Key Spectral Data (FTIR/NMR) Applications/Properties References
4-Methoxy-N-(4-nitrophenyl)benzamide -OCH₃ (C4), -NO₂ (N4) Not reported Theoretical: C=O stretch ~1657 cm⁻¹ Potential HDAC inhibition, NLO
4-(Tetradecyloxy)-N-(4-nitrophenyl)benzamide -OC₁₄H₂₉ (C4), -NO₂ (N4) 131.7–133.6 3343 cm⁻¹ (N–H), 1657 cm⁻¹ (C=O) Liquid crystalline materials
2-Nitro-N-(4-nitrophenyl)benzamide -NO₂ (C2), -NO₂ (N4) Not reported Dihedral angle: 82.32° (aromatic rings) Structural studies
4-Methyl-N-(4-nitrophenyl)benzamide -CH₃ (C4), -NO₂ (N4) Not reported Inferred: Csp³–H stretch ~2916 cm⁻¹ Comparative electronic studies
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide -Cl (C5), -OH (C2), -NO₂ (N4) Not reported 1178 cm⁻¹ (C–N), 1254 cm⁻¹ (C–O) Antimicrobial activity

Key Observations :

  • Methoxy vs. Alkoxy Groups : Long alkoxy chains (e.g., tetradecyloxy in 3e) increase hydrophobicity and melting points compared to methoxy, favoring liquid crystalline behavior .
  • Nitro Positioning : Ortho-nitro substitution (e.g., 2-nitro analog) introduces steric hindrance, leading to larger dihedral angles (82.32°) between aromatic rings, which may reduce conjugation efficiency compared to para-substituted analogs .
  • Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) is strongly electron-donating, enhancing resonance stabilization of the benzamide core, whereas nitro (-NO₂) is electron-withdrawing, increasing electrophilicity and reactivity .

Yield Comparison :

Thermal and Structural Stability
  • Thermal Analysis : The methoxy analog (4MNMNPB) shows stability up to 150°C via TGA, comparable to other benzamides with electron-donating groups .
  • Crystal Packing : The 2-nitro derivative forms a 3D network via N–H···O hydrogen bonds, whereas methoxy analogs likely exhibit different packing due to reduced nitro group planarity .

Biological Activity

4-Methoxy-N-(4-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₄N₂O₄
  • Molecular Weight : 286.28 g/mol
  • Functional Groups : Contains an amide group, methoxy group, and nitro group, which are critical for its biological activity.

The compound's structure is characterized by a methoxy group attached to one benzene ring and a nitrophenyl moiety attached via an amide linkage. This configuration is essential for its interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against several pathogens. A study highlighted its effectiveness with the following minimum inhibitory concentrations (MIC):

PathogenMIC (µg/mL)
Staphylococcus aureus32
Candida albicans32
Escherichia coli64

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant cytotoxic effects on various cancer cell lines. A notable study reported the following IC₅₀ values:

Cell LineIC₅₀ (µM)
MCF7 (Breast Cancer)15
PC3 (Prostate Cancer)20

The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest, particularly linked to the structural features of the compound .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in lipid metabolism, particularly lysosomal phospholipase A₂, which has implications for metabolic disorders.
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition .

Study 1: Antimicrobial Efficacy

In a comparative study evaluating various amine-substituted compounds for antimicrobial efficacy, this compound was found to have significant activity against common pathogens. The results indicated a promising potential for treating infections caused by resistant strains.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of breast cancer cells. The study emphasized the importance of the methoxy and nitro substituents in enhancing cytotoxicity compared to related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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